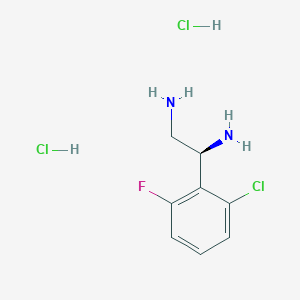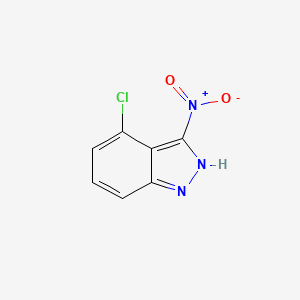![molecular formula C10H10N2O2 B15234717 1-Ethyl-1H-pyrrolo[2,3-B]pyridine-5-carboxylic acid CAS No. 199933-01-2](/img/structure/B15234717.png)
1-Ethyl-1H-pyrrolo[2,3-B]pyridine-5-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Ethyl-1H-pyrrolo[2,3-B]pyridine-5-carboxylic acid is a heterocyclic compound that has garnered significant interest in the field of medicinal chemistry. This compound is part of the pyrrolopyridine family, known for its diverse biological activities and potential therapeutic applications. The structure of this compound consists of a pyridine ring fused to a pyrrole ring, with an ethyl group at the nitrogen atom and a carboxylic acid group at the 5-position.
Vorbereitungsmethoden
The synthesis of 1-Ethyl-1H-pyrrolo[2,3-B]pyridine-5-carboxylic acid can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, the reaction of 2-aminopyridine with ethyl acetoacetate in the presence of a base can lead to the formation of the desired compound. Industrial production methods may involve optimizing these synthetic routes to achieve higher yields and purity, often employing catalysts and controlled reaction environments .
Analyse Chemischer Reaktionen
1-Ethyl-1H-pyrrolo[2,3-B]pyridine-5-carboxylic acid undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the carboxylic acid group to an alcohol.
Substitution: The compound can undergo substitution reactions, particularly at the pyridine ring, using reagents such as halogens or alkylating agents.
Wissenschaftliche Forschungsanwendungen
Chemistry: The compound serves as a valuable building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: It has shown promise in biological studies, particularly in the inhibition of specific enzymes and receptors.
Wirkmechanismus
The mechanism of action of 1-Ethyl-1H-pyrrolo[2,3-B]pyridine-5-carboxylic acid primarily involves the inhibition of the FGFR signaling pathway. The compound binds to the FGFR, preventing the activation of downstream signaling pathways that are crucial for cell proliferation, migration, and survival. This inhibition can lead to the suppression of tumor growth and metastasis in cancer cells .
Vergleich Mit ähnlichen Verbindungen
1-Ethyl-1H-pyrrolo[2,3-B]pyridine-5-carboxylic acid can be compared with other similar compounds within the pyrrolopyridine family, such as:
1H-pyrrolo[2,3-B]pyridine-5-carboxamide: This compound has a carboxamide group instead of a carboxylic acid group, which can influence its biological activity and solubility.
1H-pyrrolo[2,3-B]pyridine-5-ol:
Eigenschaften
CAS-Nummer |
199933-01-2 |
|---|---|
Molekularformel |
C10H10N2O2 |
Molekulargewicht |
190.20 g/mol |
IUPAC-Name |
1-ethylpyrrolo[2,3-b]pyridine-5-carboxylic acid |
InChI |
InChI=1S/C10H10N2O2/c1-2-12-4-3-7-5-8(10(13)14)6-11-9(7)12/h3-6H,2H2,1H3,(H,13,14) |
InChI-Schlüssel |
OHRBDXFRVBESKE-UHFFFAOYSA-N |
Kanonische SMILES |
CCN1C=CC2=CC(=CN=C21)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


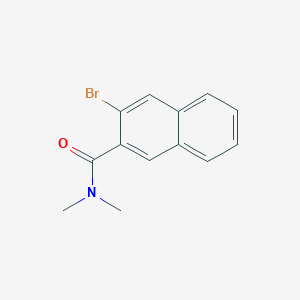

![3-(4-(Dimethylamino)phenyl)-1-ethyl-6-methylpyrimido[5,4-e][1,2,4]triazine-5,7(1H,6H)-dione](/img/structure/B15234655.png)


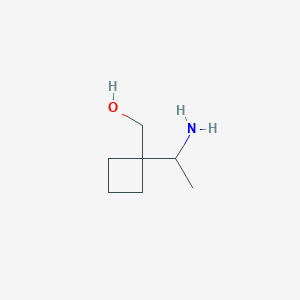
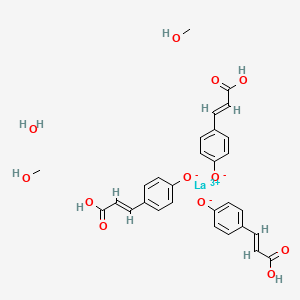
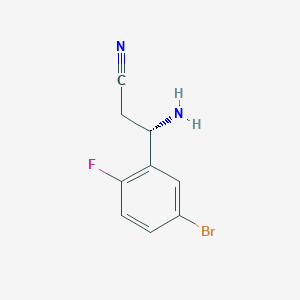
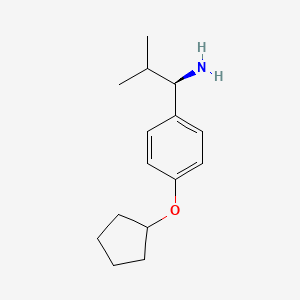

![5-Amino-1H-pyrazolo[4,3-d]pyrimidine-3-carboxylic acid](/img/structure/B15234713.png)

